molecular formula C9H17N B12682155 2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- CAS No. 3338-05-4

2H-Azepine, 3,4,5,6-tetrahydro-7-propyl-

Cat. No.: B12682155
CAS No.: 3338-05-4
M. Wt: 139.24 g/mol
InChI Key: DISBXVDIRAPUER-UHFFFAOYSA-N
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Description

2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- is a heterocyclic organic compound with the molecular formula C9H17N It belongs to the class of azepines, which are seven-membered nitrogen-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of cyclohexanone oxime with tin tetrachloride complex can lead to the formation of the azepine ring . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The azepine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azepine ring.

Scientific Research Applications

2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Azepine, 3,4,5,6-tetrahydro-7-propyl- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in various reactions. This interaction can lead to the cleavage of bonds and the formation of new chemical entities .

Properties

IUPAC Name

7-propyl-3,4,5,6-tetrahydro-2H-azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-6-9-7-4-3-5-8-10-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISBXVDIRAPUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187011
Record name 2H-Azepine, 3,4,5,6-tetrahydro-7-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3338-05-4
Record name 2H-Azepine, 3,4,5,6-tetrahydro-7-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003338054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Azepine, 3,4,5,6-tetrahydro-7-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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